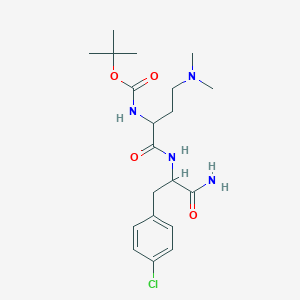![molecular formula C26H28N2O3 B7430616 N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide (CMPB) is a novel compound that has been synthesized for its potential use in scientific research. CMPB is a benzamide derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor has been shown to have various physiological effects, including analgesia, anti-inflammatory effects, and reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have analgesic and anti-inflammatory effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide is its potential applications in various scientific research fields. This compound has been shown to have potential applications in the study of pain and inflammation, addiction and drug abuse, and anxiety and depression. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide. One of the main future directions is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Further studies are also needed to determine the potential applications of this compound in the treatment of various diseases and disorders. Finally, the development of more soluble forms of this compound could lead to wider applications in scientific research.
合成法
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide is synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with 3-methoxybenzaldehyde to form the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone using chromium trioxide. The ketone is then reacted with pyrrole-3-carboxylic acid to form the corresponding amide. Finally, the amide is reacted with 4-chlorobenzoyl chloride to form this compound.
科学的研究の応用
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide has been shown to have potential applications in various scientific research fields. One of the main applications of this compound is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. Additionally, this compound has been shown to have potential applications in the study of addiction and drug abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-31-23-9-5-8-21(16-23)24(18-6-3-2-4-7-18)28-26(30)20-12-10-19(11-13-20)25(29)22-14-15-27-17-22/h5,8-18,24,27H,2-4,6-7H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMVMIVOWYQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)-1-[[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl]pyrrolidin-3-yl]carbamate](/img/structure/B7430533.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)

![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)

![methyl (3S,4R)-4-(4-methoxyphenyl)-1-[(1-methylsulfonylpyrrolidin-3-yl)carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7430623.png)
![1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
![Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate](/img/structure/B7430627.png)
